4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine
Description
The compound 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. The thiomorpholine moiety, a sulfur-containing heterocycle, may improve solubility and modulate pharmacokinetic properties compared to morpholine analogs.
Properties
IUPAC Name |
[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-20-14-13(9-19-20)15(18-11-17-14)22-4-2-3-12(10-22)16(23)21-5-7-24-8-6-21/h9,11-12H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCFDMOVRHTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound also induces apoptosis, a form of programmed cell death, further contributing to its anti-proliferative effects.
Result of Action
The compound shows significant anti-proliferative activity against various cell lines. Most notably, it exhibits superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:
*Molecular weight calculated based on formula C₁₇H₂₁N₇OS.
Key Insights from Comparative Analysis
Core Modifications: The thiomorpholine group in the target compound distinguishes it from 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (), which replaces thiomorpholine with a thienopyrimidine system. This substitution likely alters solubility and target selectivity . The piperidine-3-carbonyl linker in the target compound contrasts with the bisarylurea group in 1v (), which enhances RAF kinase binding via urea-mediated hydrogen bonding .
Biological Activity: The benzothiazole-containing derivatives () demonstrate broad-spectrum antimicrobial activity, whereas the target compound’s thiomorpholine group may favor kinase inhibition, similar to 1v . Chromenone-linked analogs () exhibit antitumor activity, suggesting that bulky aromatic substituents at the pyrazolo[3,4-d]pyrimidine 1-position may enhance DNA intercalation or kinase binding .
Synthetic Routes: The target compound likely employs a coupling reaction between a pyrazolo[3,4-d]pyrimidine-piperidine intermediate and thiomorpholine, analogous to the Vilsmeier–Haack reagent-mediated synthesis in .
Purity and Stability :
- Related dihydrochloride salts (e.g., (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanamine dihydrochloride ) achieve 95% purity via standard chromatographic methods, suggesting similar protocols apply to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
